molecular formula C20H20N6O2S2 B2717792 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1797727-84-4

1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2717792
CAS RN: 1797727-84-4
M. Wt: 440.54
InChI Key: YCZUQSYDSJETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H20N6O2S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of heterocyclic compounds based on sulfonamide moieties has been explored for their potential antimicrobial activities. One study detailed the creation of new heterocycles using 3-methyl 1-phenyl-5-amino pyrazole as a starting point, leading to various derivatives with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). Another research focused on novel heterocyclic compounds containing a sulfonamido moiety, indicating high antibacterial activities for eight compounds (Azab, Youssef, & El-Bordany, 2013).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

  • Sulfonamide compounds have also been synthesized to investigate their cytotoxic activities against tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes. Results indicated selective cytotoxicity and significant inhibition of carbonic anhydrase, highlighting the potential for further investigation as therapeutic agents (Kucukoglu et al., 2016).

Biological Active Sulfonamide-based Hybrid Compounds

  • The review on sulfonamide-based hybrid compounds emphasized their pharmacological significance, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities among others. This comprehensive overview underscores the versatility of sulfonamide hybrids in medicinal chemistry (Ghomashi et al., 2022).

Synthesis and Evaluation of Pyrazolopyrimidines for Antimicrobial Activity

  • Research into pyrazolopyrimidine derivatives with phenylsulfonyl groups explored their synthesis and antimicrobial evaluation, revealing some derivatives exceeded the activity of reference drugs. This study suggests the importance of sulfone group presence in enhancing antimicrobial efficacy (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

1,3,5-trimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-13-19(14(2)26(3)24-13)30(27,28)25-16-8-6-15(7-9-16)18-12-29-20(23-18)22-17-5-4-10-21-11-17/h4-12,25H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUQSYDSJETDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.